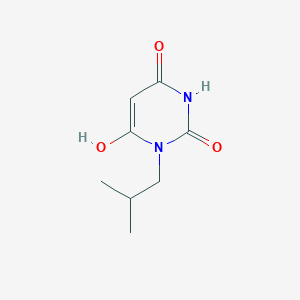
4-(3-Iodopropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Iodopropyl)morpholine is an organic compound with the molecular formula C7H14INO It is a morpholine derivative where an iodine atom is attached to the third carbon of a propyl chain, which is in turn connected to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopropyl)morpholine typically involves the reaction of morpholine with 1,3-diiodopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the 1,3-diiodopropane, displacing an iodine atom and forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodopropyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 4-propylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include 4-(3-azidopropyl)morpholine, 4-(3-thiocyanatopropyl)morpholine, and 4-(3-methoxypropyl)morpholine.
Oxidation: Products include this compound N-oxide.
Reduction: The major product is 4-propylmorpholine.
Scientific Research Applications
4-(3-Iodopropyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a radiolabeling agent for tracking biological processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Iodopropyl)morpholine depends on its specific application. In biological systems, it may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound’s morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity.
Comparison with Similar Compounds
4-(3-Iodopropyl)morpholine can be compared with other morpholine derivatives, such as:
4-(3-Chloropropyl)morpholine: Similar structure but with a chlorine atom instead of iodine. It is less reactive due to the lower electronegativity of chlorine.
4-(3-Bromopropyl)morpholine: Contains a bromine atom, which is more reactive than chlorine but less than iodine.
4-(3-Fluoropropyl)morpholine: Contains a fluorine atom, which is the least reactive among the halogens but can form strong hydrogen bonds.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a versatile intermediate for various chemical transformations.
Properties
Molecular Formula |
C7H14INO |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
4-(3-iodopropyl)morpholine |
InChI |
InChI=1S/C7H14INO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 |
InChI Key |
LLNMNNABUOJSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)
![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
![1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine](/img/structure/B12435824.png)
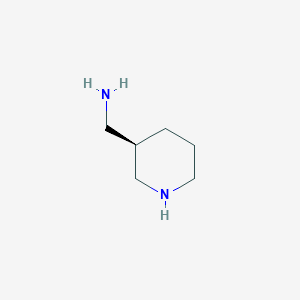
![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)
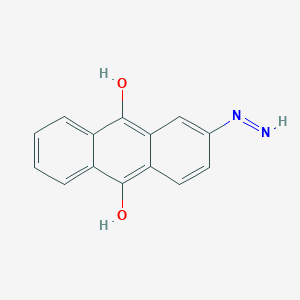

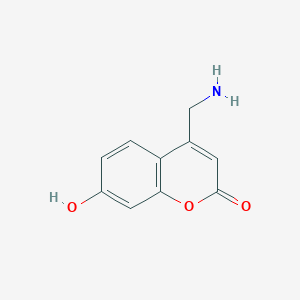
![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)
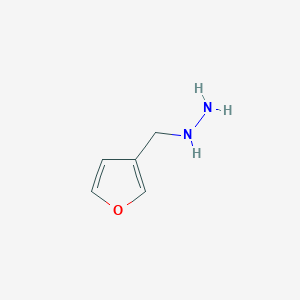
![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)

